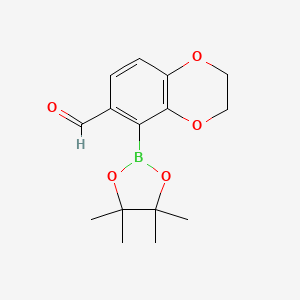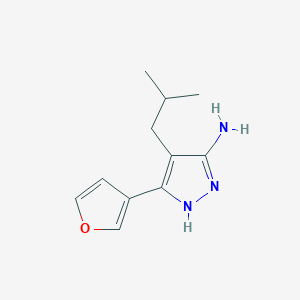
3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine is a heterocyclic compound that features a furan ring fused to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both furan and pyrazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include furan-3-carboxylic acid derivatives, dihydropyrazole derivatives, and various substituted furan and pyrazole compounds. These products can be further utilized in different applications, including drug development and material science .
Wissenschaftliche Forschungsanwendungen
3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan and pyrazole derivatives, such as:
- 3-(Furan-2-yl)-4-isobutyl-1h-pyrazol-5-amine
- 3-(Furan-3-yl)-4-methyl-1h-pyrazol-5-amine
- 3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-carboxylic acid .
Uniqueness
The uniqueness of 3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
5-(furan-3-yl)-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-7(2)5-9-10(13-14-11(9)12)8-3-4-15-6-8/h3-4,6-7H,5H2,1-2H3,(H3,12,13,14) |
InChI-Schlüssel |
UEMDXVJVLOEMIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(NN=C1N)C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


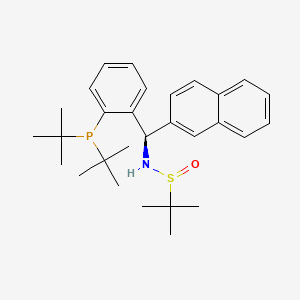
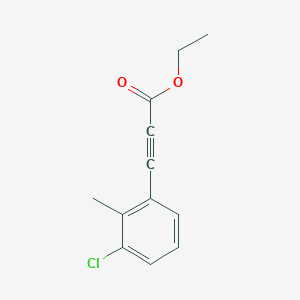
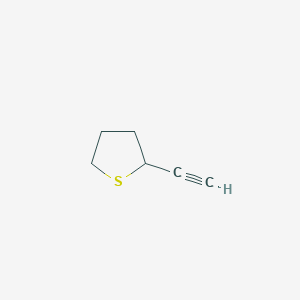
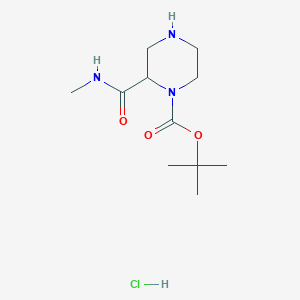
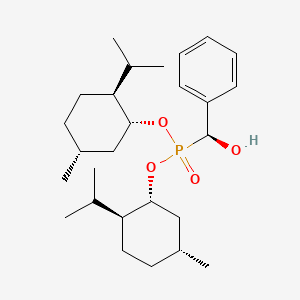
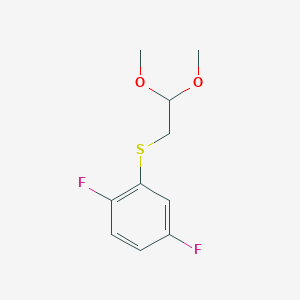
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
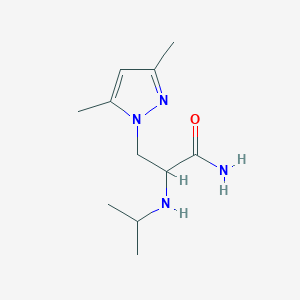
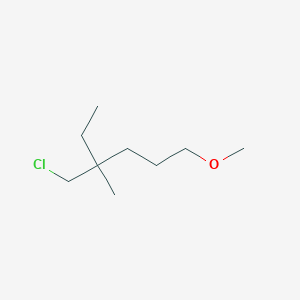
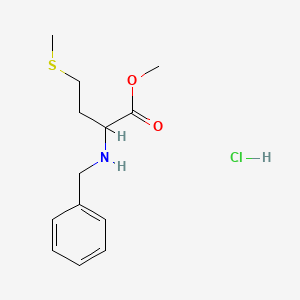
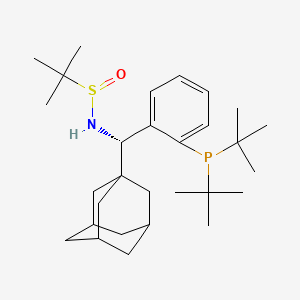
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
